molecular formula C15H22N2O3 B15199854 Benzyl (R)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate

Benzyl (R)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate

Cat. No.: B15199854
M. Wt: 278.35 g/mol
InChI Key: FCXDIFCLLWXXCC-CYBMUJFWSA-N
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Description

Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-6,6-dimethylmorpholine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The carbamate group plays a crucial role in this mechanism by forming a stable covalent bond with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of a morpholine ring and a benzyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl N-[[(2R)-6,6-dimethylmorpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2)11-16-8-13(20-15)9-17-14(18)19-10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3,(H,17,18)/t13-/m1/s1

InChI Key

FCXDIFCLLWXXCC-CYBMUJFWSA-N

Isomeric SMILES

CC1(CNC[C@@H](O1)CNC(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(CNCC(O1)CNC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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